

IPR-803 solubility in DMSO and media

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Compound of Interest

Compound Name: IPR-803

Cat. No.: B2827500

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IPR-803 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and handling of **IPR-803**. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure successful use of **IPR-803** in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving **IPR-803**?

A1: The recommended solvent for creating a stock solution of **IPR-803** is Dimethyl Sulfoxide (DMSO).

Q2: What is the solubility of **IPR-803** in DMSO?

A2: The solubility of **IPR-803** in DMSO is 7.69 mg/mL, which is equivalent to 16.96 mM.^[1] It is important to note that sonication may be required to achieve complete dissolution.^[1]

Q3: Can I dissolve **IPR-803** directly in cell culture media?

A3: Direct dissolution of **IPR-803** in aqueous-based cell culture media is not recommended due to its low aqueous solubility. It is best to first prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in your experimental media.

Q4: How should I prepare a working solution of **IPR-803** for in vitro experiments?

A4: To prepare a working solution, dilute your DMSO stock solution of **IPR-803** into your cell culture medium. For example, to prepare a 100 μ M working solution from a 10 mM stock, you would perform a 1:100 dilution.

Q5: How should I store the **IPR-803** stock solution?

A5: **IPR-803** stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).^[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Solubility Data

Solvent	Solubility (mg/mL)	Molar Concentration (mM)	Notes
DMSO	7.69	16.96	Ultrasonic treatment may be necessary. The use of newly opened, anhydrous DMSO is recommended as its hygroscopic nature can affect solubility. ^[1]
Saline with 20% SBE- β -CD	≥ 0.77	Not specified	Prepared by diluting a DMSO stock solution (7.7 mg/mL) 1:10 into the saline/SBE- β -CD solution. ^[1]

Experimental Protocols

Protocol for Preparing a 10 mM **IPR-803** Stock Solution in DMSO

Materials:

- **IPR-803** solid powder

- Anhydrous, sterile DMSO
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional, but recommended)

Procedure:

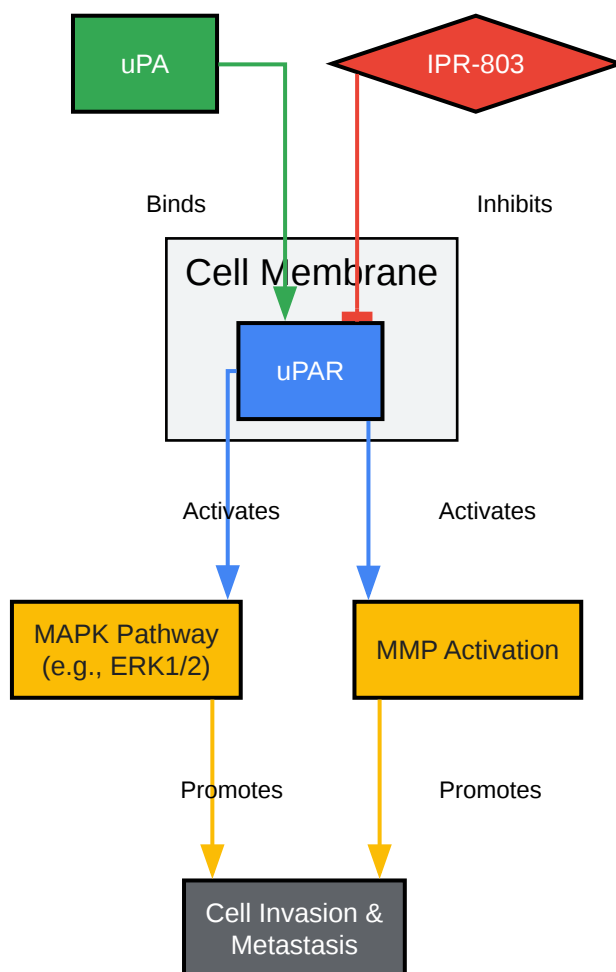
- Calculate the required amount of **IPR-803** and DMSO to achieve a final concentration of 10 mM. The molecular weight of **IPR-803** is 453.49 g/mol .
- Weigh the calculated amount of **IPR-803** powder and place it in a sterile microcentrifuge tube.
- Add the calculated volume of anhydrous DMSO to the tube.
- Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
- If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
[\[1\]](#)
- Visually inspect the solution to ensure it is clear and free of any precipitate.
- Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C.

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Precipitate forms when diluting DMSO stock in aqueous media.	The final concentration of IPR-803 in the media exceeds its aqueous solubility.	- Increase the percentage of DMSO in the final working solution (ensure it is not toxic to your cells).- Decrease the final concentration of IPR-803.- Consider using a solubilizing agent like SBE- β -CD in your media.[1]
IPR-803 powder does not dissolve completely in DMSO.	- Insufficient mixing or sonication.- The DMSO may have absorbed moisture, reducing its solvating power.	- Continue to vortex and/or sonicate the solution. Gentle warming to 37°C can also aid dissolution.[2]- Use a fresh, unopened bottle of anhydrous DMSO.[1]
Inconsistent experimental results.	- Degradation of IPR-803 due to improper storage or multiple freeze-thaw cycles.- Inaccurate initial concentration of the stock solution.	- Always use freshly prepared working solutions.- Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution.- Re-measure the concentration of your stock solution if possible.

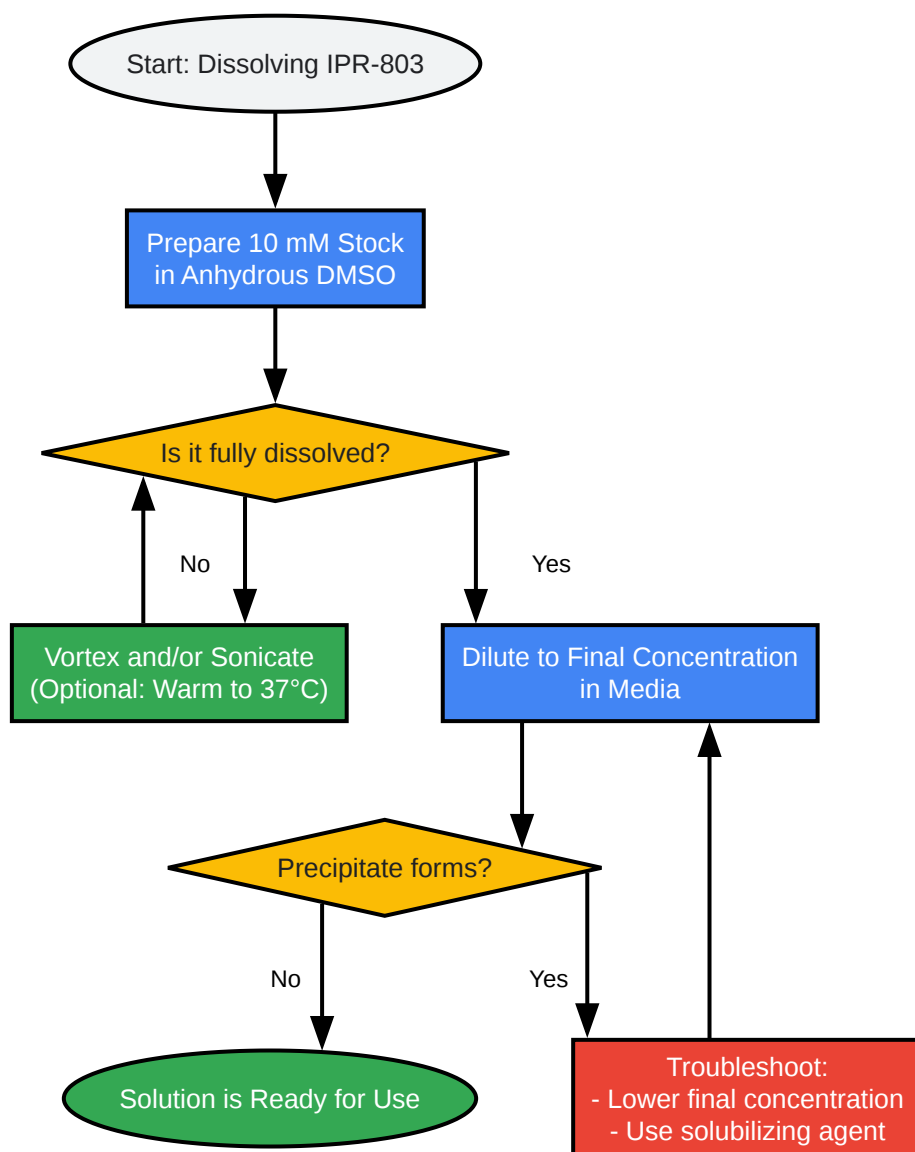
Signaling Pathway and Experimental Workflow

IPR-803 is a potent inhibitor of the uPAR•uPA protein-protein interaction (PPI).[1][3] This interaction is crucial for various signaling events that promote tumor invasion and metastasis.[3][4] By binding directly to uPAR, **IPR-803** blocks the binding of uPA, thereby inhibiting downstream signaling pathways.[3] One of the affected pathways is the MAPK signaling cascade, where **IPR-803** has been shown to inhibit MAPK phosphorylation.[1][3] Furthermore, the inhibition of the uPAR•uPA interaction leads to a reduction in the activity of matrix metalloproteinases (MMPs), which are responsible for the breakdown of the extracellular matrix (ECM), a key step in cancer cell invasion.[1][3]



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Caption: **IPR-803** mechanism of action.



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Caption: **IPR-803** solubility troubleshooting workflow.

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